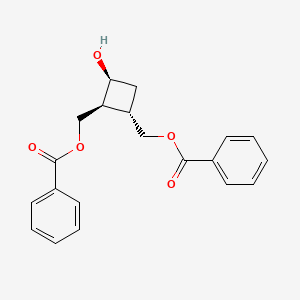

(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol, also known as BBMBC, is an organic compound that is widely used in synthetic chemistry as a reagent and intermediate in the synthesis of a variety of compounds. BBMBC is a cyclobutanol derivative of benzoyloxymethyl, and is a chiral compound with a four-membered ring. BBMBC is a versatile synthetic reagent, and its use in organic synthesis is well established.

Scientific Research Applications

Cyclobutane-Containing Alkaloids

Research on cyclobutane-containing alkaloids isolated from both terrestrial and marine species has revealed over 60 biologically active compounds exhibiting antimicrobial, antibacterial, antitumor, and other activities. These compounds' structures, synthesis, origins, and biological activities are crucial for drug discovery, highlighting the importance of cyclobutane moieties in developing new pharmaceuticals (Sergeiko et al., 2008).

Catalytic Non-Enzymatic Kinetic Resolution

In synthetic chemistry, catalytic non-enzymatic kinetic resolution has been employed to achieve high enantioselectivity and yield for chiral compounds. This approach is significant for asymmetric organic synthesis, providing an alternative to enzymatic methods in producing enantiopure compounds, which might be relevant for derivatives of “(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol” (Pellissier, 2011).

Applications in Wastewater Treatment

Cyclodextrin-epichlorohydrin polymers, studied for their environmental applications, demonstrate the ability to form inclusion complexes with various pollutants. This feature leads to applications in water and wastewater treatment, where cyclobutane derivatives might find use in removing pollutants through host-guest interactions (Crini, 2021).

Synthesis and Biological Activity

The synthesis and biological activity of benzimidazole-quinoline derivatives have been reviewed, indicating the importance of heterocyclic compounds in drug development. This suggests that compounds with cyclobutanol moieties, like “this compound,” could have potential in developing new bioactive compounds with therapeutic applications (Salahuddin et al., 2023).

Properties

IUPAC Name |

[(1S,2S,3S)-2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2/t16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLLKKWTDDEQAD-KURKYZTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)

![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)